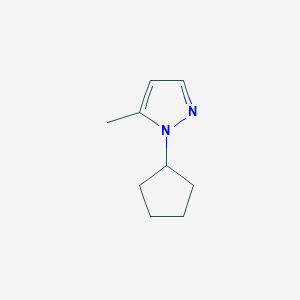

1-cyclopentyl-5-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-cyclopentyl-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8-6-7-10-11(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBECUYVZZAGNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: 1-Cyclopentyl-5-methyl-1H-pyrazole can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the pyrazole ring into a more reduced form, often involving hydrogenation processes.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where various nucleophiles can replace the hydrogen atoms on the pyrazole ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides.

Major Products Formed: Products of these reactions include oxidized pyrazoles, reduced pyrazoles, and substituted pyrazoles, depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

1-Cyclopentyl-5-methyl-1H-pyrazole serves as a scaffold for drug development, offering a versatile framework for synthesizing novel pharmaceuticals. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that compounds within this class can target specific enzymes or receptors, making them candidates for therapeutic applications.

Case Study: Enzyme Inhibition

A study focused on the inhibition of cyclin-dependent kinases (CDKs) demonstrated that certain pyrazole derivatives could effectively inhibit these enzymes, suggesting that 1-cyclopentyl-5-methyl-1H-pyrazole might similarly affect cell proliferation pathways . Additionally, pyrazoles have been investigated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential in treating inflammatory diseases .

Organic Synthesis

Building Block in Organic Chemistry

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical reactions, including nucleophilic substitutions and oxidation reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and electrophiles.

Comparison with Similar Compounds

To understand the unique biological activity of 1-cyclopentyl-5-methyl-1H-pyrazole, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 1-Cyclopentyl-4-chloro-5-methyl | Chlorine instead of iodine | Generally less reactive |

| 1-Cyclopentyl-4-bromo-5-methyl | Bromine substitution | Similar enzyme interactions |

| 1-Cyclopentyl-4-fluoro-5-methyl | Fluorine presence | Altered receptor binding |

These comparisons highlight how slight modifications in molecular structure can lead to significant differences in biological activity and reactivity.

Material Science

Applications in New Materials

Due to its unique chemical properties, 1-cyclopentyl-5-methyl-1H-pyrazole is also explored for applications in materials science. It can be utilized in developing new polymers and coatings, leveraging its structural characteristics to enhance material performance .

Summary of Biological Activities

Research indicates that 1-cyclopentyl-5-methyl-1H-pyrazole exhibits notable biological activities:

- Enzyme Inhibition : Potential to inhibit specific enzymes involved in cell cycle regulation.

- Anti-inflammatory Effects : Demonstrated ability to reduce inflammation markers such as TNF-α and IL-6.

These activities suggest that this compound could be beneficial for therapeutic applications targeting various diseases.

Mechanism of Action

The mechanism by which 1-cyclopentyl-5-methyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism.

Comparison with Similar Compounds

Substituent Variations: Cyclopentyl vs. Other Alkyl/Aryl Groups

The cyclopentyl group in 1-cyclopentyl-5-methyl-1H-pyrazole contributes to increased lipophilicity compared to smaller alkyl or aromatic substituents. For example:

- This compound is utilized in life science research, highlighting how aryl substituents can modulate target interactions .

- 1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-butyl-1H-1,2,3-triazole incorporates a benzyl group, increasing molecular weight (295.38 g/mol) and introducing hybrid triazole-pyrazole functionality, which may enhance binding to metal ions or biological targets .

Key Insight : Cyclopentyl groups improve membrane permeability in drug design but may reduce solubility compared to polar or planar substituents.

Functional Group Additions: Methanol, Chloromethyl, and Ester Derivatives

Derivatives with functional groups demonstrate how minor modifications alter reactivity and applications:

- (1-cyclopentyl-1H-pyrazol-5-yl)methanol (C₉H₁₄N₂O, 166.22 g/mol) introduces a hydroxymethyl group, increasing polarity (predicted pKa 14.35) and enabling hydrogen bonding. This derivative’s predicted density (1.24 g/cm³) and boiling point (327.2°C) suggest moderate volatility .

- 5-Chloromethyl-1-methylpyrazole (CAS 84547-63-7) features a reactive chloromethyl group, making it a candidate for nucleophilic substitution reactions, unlike the inert methyl group in the parent compound .

Key Insight : Functional groups like -OH, -Cl, or esters expand utility in synthesis but may compromise stability or bioavailability.

Hybrid Structures and Complex Derivatives

Hybrid systems combine pyrazole with other heterocycles, creating multifunctional molecules:

- 1-(4-((E)-3-cyclopentylprop-1-en-1-yl)phenyl)-5-methyl-1H-pyrazole derivatives (e.g., compound 11 in ) integrate imidazole and hydrazineylidene moieties, reported for antimicrobial activity. Such complexity likely enhances target specificity but increases synthetic difficulty .

- (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone merges pyrazole with indolizine rings, suggesting applications in catalysis or materials science due to extended conjugation .

Key Insight : Hybrid structures often exhibit enhanced biological or electronic properties but require advanced synthesis techniques.

Data Tables

Table 1: Structural and Physical Comparison

Biological Activity

1-Cyclopentyl-5-methyl-1H-pyrazole (CPMP) is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. The unique substitution pattern, with a cyclopentyl group at the first position and a methyl group at the fifth position, imparts distinct chemical reactivity and potential biological activities. This article reviews the biological activities of CPMP, including antimicrobial, anti-inflammatory, and anticancer properties, supported by diverse research findings.

Chemical Structure

The chemical structure of CPMP can be represented as follows:

Antimicrobial Activity

Research indicates that CPMP exhibits significant antimicrobial properties. Pyrazole derivatives, including CPMP, have been shown to possess activity against various bacterial strains. For instance, studies have reported that similar compounds demonstrate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranged from 2 mg/mL to 25.1 µM against various strains .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| CPMP (similar derivatives) | 2 - 25.1 | MRSA, E. coli, S. aureus |

| 5-amido-1H-pyrazole | 25.1 | Methicillin-susceptible S. aureus |

| 1,5-diaryl pyrazoles | 12.5 | E. coli, S. aureus |

Anti-inflammatory Activity

The anti-inflammatory potential of CPMP has also been explored in the context of pyrazole derivatives. Some studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Emerging research suggests that CPMP could play a role in cancer treatment due to its ability to modulate specific molecular targets involved in cell proliferation and apoptosis. Pyrazole derivatives have been investigated for their anticancer properties in various cancer cell lines, showing promising results in inhibiting tumor growth .

The precise mechanism of action for CPMP remains largely unexplored; however, related compounds have demonstrated interactions with enzymes and receptors that modulate biological pathways. The presence of the cyclopentyl and methyl groups may enhance binding affinity to specific targets, potentially leading to therapeutic effects .

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives similar to CPMP:

- Study on Antibacterial Activity : A series of novel pyrazole derivatives were synthesized and tested against E. coli and S. aureus, with some compounds showing potent antibacterial effects with MIC values as low as 12.5 mg/mL .

- Anti-inflammatory Research : In vitro studies demonstrated that certain pyrazole compounds significantly reduced inflammatory markers in cell cultures, suggesting potential applications in inflammatory diseases .

- Anticancer Properties : Research involving isatin-pyrazole hydrazones indicated synergistic effects when combined with standard antibiotics against multidrug-resistant strains, highlighting the potential for developing new therapeutic strategies .

Preparation Methods

Cyclocondensation of Cyclopentyl Hydrazine with 1,3-Diketones

The most widely reported method involves the cyclocondensation of cyclopentyl hydrazine with 1,3-diketones bearing a methyl group. This approach, adapted from the cerium-catalyzed pyrazole synthesis described by the Royal Society of Chemistry , leverages a 1,3-dicarbonyl compound (e.g., acetylacetone) and cyclopentyl hydrazine in ethanol. The cerium-based catalyst [Ce(L-Pro)₂]₂(Oxa) (5 mol%) facilitates room-temperature cyclization, achieving yields of 70–91% for analogous pyrazole derivatives .

Reaction Conditions

-

Catalyst : [Ce(L-Pro)₂]₂(Oxa) (5 mol%)

-

Solvent : Ethanol (10 mL per 1 mmol substrate)

-

Temperature : 25°C

-

Time : 2–6 hours (monitored by TLC)

Post-reaction, the catalyst is filtered, and the crude product is purified via silica gel column chromatography. This method’s regioselectivity arises from the electronic effects of the diketone’s substituents, directing the cyclopentyl group to position 1 and the methyl group to position 5 .

Alkylation of Pre-Formed Pyrazole Intermediates

A two-step strategy involves synthesizing 5-methyl-1H-pyrazole followed by alkylation at position 1. The pyrazole core is first prepared via cyclocondensation of hydrazine with acetylacetone. Subsequent deprotonation with a strong base (e.g., NaH) and reaction with cyclopentyl bromide introduces the cyclopentyl group .

Key Steps

-

Pyrazole Formation :

-

Hydrazine hydrate + acetylacetone → 5-methyl-1H-pyrazole (80% yield).

-

-

Alkylation :

This method suffers from moderate yields due to competing N2-alkylation and requires rigorous temperature control (–20°C to 0°C) .

Hydrazone Cyclization with β-Keto Esters

Adapted from patented kinase inhibitor syntheses , this method involves forming a cyclopentyl hydrazone intermediate, which undergoes cyclization with β-keto esters. For example, cyclopentanone reacts with hydrazine to yield cyclopentyl hydrazine, which subsequently reacts with ethyl acetoacetate under acidic conditions.

Optimized Protocol

-

Hydrazone Synthesis :

-

Cyclopentanone + hydrazine → cyclopentyl hydrazine (90% yield).

-

-

Cyclization :

-

Decarboxylation :

This route is scalable but requires decarboxylation, adding synthetic steps.

Transition Metal-Catalyzed C–H Functionalization

Emerging methodologies employ palladium or copper catalysts to directly introduce the cyclopentyl group onto pre-functionalized pyrazoles. For instance, 5-methyl-1H-pyrazole undergoes directed C–H activation at position 1, followed by coupling with cyclopentylboronic acid using Pd(OAc)₂.

Conditions

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 1,10-phenanthroline

-

Oxidant : Ag₂CO₃

-

Solvent : DMF, 100°C, 24 hours.

While innovative, this method faces challenges with functional group tolerance and moderate yields (50–65%).

| Parameter | Value |

|---|---|

| Yield | 50–65% |

| Functional Tolerance | Limited |

Comparative Analysis of Methods

Q & A

Basic: What are the common synthetic routes for 1-cyclopentyl-5-methyl-1H-pyrazole, and what critical reaction conditions must be controlled to optimize yield?

Methodological Answer:

The synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole typically involves cyclocondensation or Vilsmeier-Haack reactions. For example, cyclocondensation of β-keto esters with hydrazines under acidic conditions (e.g., acetic acid) can yield pyrazole cores, while the Vilsmeier-Haack reaction (using reagents like POCl₃ and DMF) introduces formyl groups for further functionalization . Key reaction conditions include:

- Temperature control : Reflux conditions (80–120°C) are critical for cyclization efficiency.

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve cyclization rates.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in formylation steps.

Yield optimization requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and monitoring by TLC .

Basic: Which spectroscopic and analytical techniques are most effective for confirming the structure of 1-cyclopentyl-5-methyl-1H-pyrazole?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and ring proton environments. For example, the cyclopentyl group’s protons appear as multiplet signals at δ 1.5–2.5 ppm .

- FTIR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

- X-ray crystallography : Resolves 3D structure and hydrogen bonding patterns. Software like SHELXL refines crystal parameters (e.g., bond angles, torsion) .

- Elemental microanalysis : Validates purity (>95% C, H, N content) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) between synthesized batches of 1-cyclopentyl-5-methyl-1H-pyrazole?

Methodological Answer:

Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

- DFT calculations : Predict NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare experimental vs. theoretical data to identify outliers .

- Variable-temperature NMR : Resolves dynamic effects (e.g., ring puckering in cyclopentyl groups) by analyzing signal splitting at low temperatures.

- Crystallographic validation : Cross-reference NMR data with X-ray-derived bond lengths and angles to confirm substituent positions .

Advanced: What computational approaches are suitable for predicting the reactivity and electronic properties of 1-cyclopentyl-5-methyl-1H-pyrazole derivatives?

Methodological Answer:

Density Functional Theory (DFT) is widely used:

- Frontier Molecular Orbital (FMO) analysis : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s N-atoms often show high electron density .

- Molecular Electrostatic Potential (MEP) maps : Identify regions prone to hydrogen bonding (e.g., cyclopentyl CH groups as weak donors) .

- Docking studies : Screen derivatives against biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthesis .

Advanced: How does the cyclopentyl substituent influence the hydrogen bonding network and crystallographic packing of 1-cyclopentyl-5-methyl-1H-pyrazole compared to other alkyl-substituted analogs?

Methodological Answer:

The cyclopentyl group’s steric bulk and conformational flexibility disrupt planar packing:

- Graph set analysis : Cyclopentyl CH···N interactions form C(6) motifs, while methyl-substituted analogs exhibit stronger R₂²(8) dimers via N–H···O bonds .

- Crystal packing : Cyclopentyl derivatives adopt clathrate-like structures with 20–25% void volume, whereas linear alkyl chains favor dense herringbone arrangements .

- Thermal stability : Cyclopentyl-substituted crystals show lower melting points (ΔTm ≈ 15°C) due to weaker van der Waals forces .

Basic: What purification strategies are recommended for isolating 1-cyclopentyl-5-methyl-1H-pyrazole from reaction mixtures containing structurally similar by-products?

Methodological Answer:

- Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate regioisomers. Monitor fractions by TLC (Rf = 0.3–0.5) .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours. Cyclopentyl derivatives often crystallize as needles .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve methyl vs. ethyl analogs .

Advanced: In SAR studies, how can systematic modification of the cyclopentyl and methyl groups in 1-cyclopentyl-5-methyl-1H-pyrazole inform pharmacological target selection?

Methodological Answer:

- Cyclopentyl modifications :

- Ring size : Cyclopropyl analogs (smaller rings) increase metabolic stability but reduce solubility .

- Fluorination : Adding CF₃ groups enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Methyl group effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.